5-(4-Methylpiperidin-1-yl)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile
Description
Properties
IUPAC Name |
5-(4-methylpiperidin-1-yl)-2-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3S/c1-16-7-11-25(12-8-16)22-20(15-23)24-21(29-22)18-3-5-19(6-4-18)30(27,28)26-13-9-17(2)10-14-26/h3-6,16-17H,7-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKXFZKWOXOFBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N4CCC(CC4)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylpiperidin-1-yl)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile typically involves multiple steps. One common approach starts with the preparation of 4-[(4-methylpiperidin-1-yl)sulfonyl]aniline, which is then reacted with appropriate reagents to form the oxazole ring and introduce the carbonitrile group .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonamide Group
The sulfonamide moiety (Ar-SO₂-NR₂) undergoes nucleophilic substitution under basic conditions. Key reactions include:
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Amine displacement : Reaction with primary or secondary amines replaces the 4-methylpiperidine group. For example, treatment with morpholine in anhydrous dioxane at reflux yields sulfonamide derivatives (65–75% yields) .
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Alkylation : The sulfonyl chloride intermediate (generated via oxidative chlorination) reacts with alkyl halides to form alkyl sulfonates, though this requires precise temperature control (0–25°C) to avoid side reactions .
Conditions Table
Hydrolysis of the Carbonitrile Group
The carbonitrile group (-CN) undergoes hydrolysis under acidic or basic conditions:
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Acidic hydrolysis : Concentrated HCl at elevated temperatures (80–100°C) converts the nitrile to a carboxylic acid (-COOH), enhancing water solubility.
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Basic hydrolysis : NaOH/H₂O₂ generates a primary amide (-CONH₂), which can further react with amines to form secondary amides.
Example Reaction Pathway
Cycloaddition Reactions
The 1,3-oxazole ring participates in [3+2] cycloadditions:
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Huisgen cycloaddition : Reacts with azides in the presence of Cu(I) catalysts to form triazole hybrids, expanding structural diversity for biological screening.
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Diels-Alder reactions : The electron-deficient oxazole ring acts as a dienophile, enabling synthesis of polycyclic frameworks under thermal conditions.
Piperidine Ring Functionalization
The 4-methylpiperidine substituents undergo modifications:
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N-Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ yields quaternary ammonium salts, altering solubility and charge properties .
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Oxidation : MnO₂ or KMnO₄ oxidizes the piperidine ring to a pyridine derivative, though this risks over-oxidation of the oxazole core .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable aryl/heteroaryl substitutions:
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Suzuki-Miyaura : The brominated oxazole derivative reacts with arylboronic acids to install biaryl motifs, enhancing π-stacking interactions in drug design.
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Buchwald-Hartwig amination : Introduces amine groups at the oxazole C5 position, improving target binding affinity.
Comparative Reactivity of Analogous Compounds
Stability Under Physiological Conditions
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pH-dependent degradation : The sulfonamide linkage hydrolyzes slowly at pH < 3, limiting oral bioavailability unless formulated with enteric coatings .
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Oxidative stability : The carbonitrile group resists hepatic CYP450 metabolism, making the compound suitable for prolonged therapeutic action.
This compound’s multifunctional architecture supports extensive derivatization, enabling optimization for anticancer, antimicrobial, and CNS-targeted therapies. Further studies should explore enantioselective synthesis and in vivo metabolic pathways to fully harness its pharmacological potential.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure with multiple functional groups that contribute to its biological activity. The oxazole ring is known for its role in various pharmacological activities, while the piperidine groups enhance the compound's interaction with biological targets. The molecular formula is C22H30N4O2S, with a molecular weight of approximately 398.57 g/mol.
Anticancer Activity
Several studies have highlighted the potential of this compound as an anticancer agent. Its ability to inhibit specific cancer cell lines has been documented, suggesting that it may interfere with cellular proliferation and induce apoptosis in malignant cells. For instance, research indicates that compounds with similar oxazole structures exhibit cytotoxicity against human cancer cells by disrupting metabolic pathways essential for tumor growth .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics . The presence of the sulfonamide group is particularly noteworthy as it has been associated with enhanced antibacterial properties.
Neuropharmacological Effects
Given the presence of piperidine moieties, this compound may also exhibit neuropharmacological effects. Research into similar compounds suggests they could act as modulators of neurotransmitter systems, potentially offering therapeutic avenues for treating neurological disorders such as anxiety and depression .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 5-(4-Methylpiperidin-1-yl)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The piperidine rings can interact with biological receptors, while the oxazole and sulfonyl groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .
Comparison with Similar Compounds
Oxazole vs. Pyrazole Derivatives
- Target Compound : The 1,3-oxazole core offers a planar, aromatic structure with two heteroatoms (O and N), favoring π-π stacking interactions.
- Pyrazole Analogs: For example, 3-oxo-5-(piperidin-1-yl)-2,3-dihydro-1H-pyrazole-4-carbonitrile () contains a pyrazole ring with a ketone group.
Substituent Effects
Functional Group Modifications
- Sulfonyl vs. Carbonyl Linkers : The target compound’s sulfonyl group ( comparison) increases polarity and rigidity compared to carbonyl-containing analogs like 5-[4-(4-fluorobenzoyl)piperazin-1-yl] derivatives. Sulfonyl groups may improve binding to polar enzyme pockets .
- Fluorine vs. Methyl Substitutions : Fluorine in ’s compound enhances electronegativity and metabolic stability, whereas methyl groups in the target compound may prioritize lipophilicity and membrane permeability.
Biological Activity
5-(4-Methylpiperidin-1-yl)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a 1,3-oxazole ring and piperidine moieties. Its molecular formula is , and it has a molecular weight of 382.52 g/mol. The presence of both sulfonyl and nitrile groups contributes to its reactivity and potential biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The oxazole ring may interact with enzymes involved in metabolic pathways, potentially inhibiting their activity.
- Receptor Binding : The piperidine groups can facilitate binding to neurotransmitter receptors, influencing neurochemical pathways.
- Antiproliferative Effects : Similar compounds have shown the ability to disrupt cell cycle progression, particularly in cancer cells, by targeting β-tubulin and interfering with microtubule dynamics.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives of oxazole can block cell cycle progression at the G2/M phase and induce apoptosis in cancer cells by disrupting the cytoskeleton .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Lines Tested | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| PIB-SO | 16 Cancer Lines | Nanomolar | β-tubulin binding |
| CA-4 | Various | Low | Microtubule disruption |
Antibacterial Activity
The compound's structural components suggest potential antibacterial properties. Studies on related oxadiazole derivatives have reported effective antibacterial action against several strains, indicating that the sulfonamide functionality may enhance antimicrobial activity by inhibiting bacterial folate synthesis .
Table 2: Antibacterial Evaluation of Related Compounds
| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|---|
| Oxadiazole Derivative | E. coli, S. aureus | µg/mL | Effective |
| Sulfonamide Analog | P. aeruginosa | µg/mL | Moderate |
Case Studies
- Anticancer Screening : A study screened a library of compounds for anticancer activity using multicellular spheroids as a model system. The results indicated that certain derivatives exhibited potent growth inhibition comparable to established chemotherapeutics .
- Antibacterial Testing : Another study synthesized various 1,3,4-oxadiazole derivatives and evaluated their antibacterial properties against common pathogens. The findings revealed promising activity, particularly against Gram-positive bacteria .
Q & A
Basic: What synthetic methodologies are recommended for synthesizing this compound?
Answer:
The synthesis involves two key steps: (1) formation of the oxazole core via cyclocondensation and (2) sulfonylation to introduce the 4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl group. For the oxazole ring, cyclocondensation of a β-keto ester with a nitrile precursor (e.g., using DMF-DMA as a formylation agent, similar to pyrazole derivatives ) is recommended. Sulfonylation can be achieved using 4-methylpiperidine and a sulfonyl chloride intermediate under inert conditions. Purification via thin-layer chromatography (TLC) and recrystallization from methanol (as in related oxadiazole syntheses ) ensures purity.
Key Considerations:
- Monitor reaction progress using TLC with ethyl acetate/hexane (3:7) .
- Optimize sulfonylation temperature (40–60°C) to avoid side reactions.
Basic: Which analytical techniques are critical for structural and purity characterization?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns (e.g., oxazole protons at δ 8.2–8.5 ppm, sulfonyl group at δ 3.1–3.3 ppm for piperidinyl protons) .
- HPLC: Use a C18 column with methanol/sodium acetate buffer (pH 4.6, 65:35) for purity analysis, as described in pharmacopeial methods .
- Mass Spectrometry: High-resolution MS to verify molecular ion peaks (expected [M+H]⁺ ~485 g/mol).
- X-ray Crystallography: For unambiguous confirmation of stereochemistry (applied in benzimidazole derivatives ).
Advanced: How can conflicting solubility data in DMSO-based assays be resolved?
Answer:
Discrepancies in solubility may arise from DMSO lot variability or crystallization upon dilution. To resolve:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
